2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Description

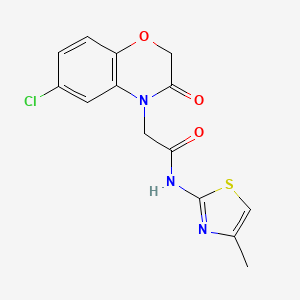

The compound 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide features a benzoxazinone core (6-chloro-3-oxo substitution) linked via an acetamide bridge to a 4-methylthiazole ring. Benzoxazinones are heterocyclic systems known for their bioactivity, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name |

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S/c1-8-7-22-14(16-8)17-12(19)5-18-10-4-9(15)2-3-11(10)21-6-13(18)20/h2-4,7H,5-6H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQHAXKKDCDDKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322967 | |

| Record name | 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56324259 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

876718-67-1 | |

| Record name | 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzoxazine Ring: Starting from a suitable precursor, such as 2-aminophenol, the benzoxazine ring can be formed through a cyclization reaction with a chloroacetyl chloride derivative under basic conditions.

Introduction of the Thiazole Moiety: The thiazole ring can be introduced via a condensation reaction between the benzoxazine intermediate and 4-methyl-2-thiazolylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Use of Catalysts: Catalysts such as Lewis acids or bases to enhance reaction rates.

Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction temperature.

Purification Techniques: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or thiazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide depends on its specific biological target. Generally, it may involve:

Molecular Targets: Binding to specific enzymes, receptors, or DNA sequences.

Pathways Involved: Modulating signaling pathways, inhibiting enzyme activity, or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Solubility: The target compound’s benzoxazinone oxygen atoms may improve aqueous solubility compared to Pritelivir’s lipophilic pyridinyl-phenyl group .

- Crystallinity: highlights that dichlorophenyl-thiazole acetamides form hydrogen-bonded dimers, whereas the target’s benzoxazinone could enhance π-π stacking .

Discussion of Key Differentiators

- Substituent Effects : The 6-chloro group in the target compound may increase electrophilicity versus Pritelivir’s sulfonamide, altering metabolic pathways .

- Synthetic Accessibility : The target compound’s synthesis aligns with greener methods (e.g., ’s click chemistry), whereas Pritelivir requires multi-step sulfonylation .

Biological Activity

The compound 2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

- Molecular Formula : C17H15ClN2O4

- Molecular Weight : 346.77 g/mol

- IUPAC Name : 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methylthiazol-2-yl)acetamide

- CAS Number : 874605-63-7

Antimicrobial Activity

Research has indicated that compounds containing the benzoxazine structure exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 µM | |

| Escherichia coli | 8.33 µM | |

| Bacillus subtilis | 4.69 µM | |

| Pseudomonas aeruginosa | 13.40 µM |

The compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances its antibacterial efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have been noted for their cytotoxic effects against various cancer cell lines.

Case Studies on Anticancer Activity

-

Study on Thiazole Derivatives :

- A series of thiazole-integrated compounds were synthesized and tested for cytotoxicity.

- Compounds with a thiazole ring exhibited significant activity against cancer cell lines with IC50 values less than those of standard treatments like doxorubicin.

- The presence of methyl groups on the phenyl ring was correlated with increased activity .

- Mechanism of Action :

Other Biological Activities

In addition to antimicrobial and anticancer properties, the compound may exhibit other pharmacological activities:

Neuroprotective Effects

Research indicates that thiazole derivatives can possess anticonvulsant properties. For example, specific thiazole-based compounds have shown efficacy in animal models of epilepsy, indicating potential neuroprotective effects .

Anti-inflammatory Properties

Some studies suggest that benzoxazine derivatives may also have anti-inflammatory effects, although specific data on this compound is limited.

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization requires systematic variation of reaction parameters:

- Temperature: Elevated temperatures (e.g., 80–100°C) may accelerate cyclization of the benzoxazinone core but risk side reactions. Lower temperatures (40–60°C) are preferred for amide bond formation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while toluene or THF may reduce byproduct formation during cyclization .

- Catalysts: Copper(I) iodide or palladium catalysts improve coupling efficiency in heterocyclic synthesis, as seen in analogous thiazole-acetamide derivatives .

- Purification: Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) achieves >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.